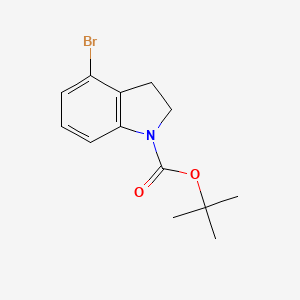

tert-Butyl 4-bromoindoline-1-carboxylate

Übersicht

Beschreibung

“tert-Butyl 4-bromoindoline-1-carboxylate” is a chemical compound with the molecular formula C13H16BrNO2 . It is used in research and has a CAS number of 885272-46-8 .

Synthesis Analysis

The synthesis of “tert-Butyl 4-bromoindoline-1-carboxylate” involves a mixture of 4-bromoindoline and (Boc)2O in MeCN. The mixture is stirred at room temperature overnight. After evaporation, the residue is dissolved in ethyl acetate, washed with water and brine. The organic layer is concentrated and purified by column chromatography on silica gel to give the product .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-bromoindoline-1-carboxylate” has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . The molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .Physical And Chemical Properties Analysis

“tert-Butyl 4-bromoindoline-1-carboxylate” has a molecular weight of 298.18 g/mol . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.29, indicating its lipophilicity . It is soluble, with a solubility of 0.0386 mg/ml .Wissenschaftliche Forschungsanwendungen

Organic Chemistry: Synthesis of Biologically Active Natural Products

“tert-Butyl 4-bromoindoline-1-carboxylate” is used as a starting material in the synthesis of biologically active natural products like Indiacen A and Indiacen B .

Method of Application

The compound is synthesized with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound serves as a potential precursor to these biologically active natural products .

Results and Outcomes

The newly synthesized compounds were characterized by spectral data . These compounds are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

Organic Chemistry: Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Method of Application

The synthesis of indole derivatives starts from simple commercially available materials . The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .

Results and Outcomes

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Organic Chemistry: Synthesis of Biologically Active Compounds

“tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

Method of Application

The title compound is a potential precursor to biologically active natural products . The newly synthesized compounds were characterized by spectral data .

Results and Outcomes

These compounds are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

Organic Chemistry: Synthesis of Alkaloids

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Method of Application

The synthesis of indole derivatives starts from simple commercially available materials . The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .

Results and Outcomes

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZIJTYKDFFQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680182 | |

| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromoindoline-1-carboxylate | |

CAS RN |

885272-46-8 | |

| Record name | 1,1-Dimethylethyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)